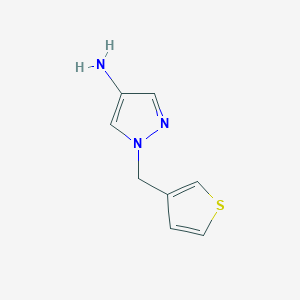

1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9N3S |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

1-(thiophen-3-ylmethyl)pyrazol-4-amine |

InChI |

InChI=1S/C8H9N3S/c9-8-3-10-11(5-8)4-7-1-2-12-6-7/h1-3,5-6H,4,9H2 |

InChI Key |

VYEKQJKAVDLLHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1CN2C=C(C=N2)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine, a novel heterocyclic compound with significant potential in medicinal chemistry and drug development. Although specific experimental data for this molecule is not extensively available in public literature, this guide synthesizes information from established chemical principles and analogous structures to predict its physicochemical properties, propose a viable synthetic route, and forecast its spectroscopic signature. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a foundational understanding of this promising molecule.

Introduction

The convergence of pyrazole and thiophene moieties in a single molecular entity presents a compelling scaffold for the development of new therapeutic agents. Pyrazole derivatives are well-established pharmacophores, known for a wide array of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1] Similarly, the thiophene ring is a privileged structure in medicinal chemistry, contributing to the efficacy of numerous approved drugs.[2] The specific substitution pattern of this compound, featuring a flexible linker and a reactive amino group, suggests a high potential for interaction with various biological targets. This guide aims to provide a detailed, albeit predictive, overview of its chemical characteristics to facilitate further research and application.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the predicted properties of this compound based on the known characteristics of its constituent functional groups.

| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |

| Molecular Formula | C₈H₉N₃S | Based on the chemical structure. |

| Molecular Weight | 179.25 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | High molecular weight and presence of polar functional groups suggest a solid state. |

| Melting Point | Estimated range: 100-150 °C | The melting point of 4-aminopyrazole is 75-77°C.[3] The larger thiophen-3-ylmethyl substituent would likely increase the melting point due to increased molecular weight and potential for intermolecular interactions. |

| Boiling Point | > 300 °C (with decomposition) | Heterocyclic compounds with similar complexity tend to have high boiling points. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, methanol, ethanol). | Thiophene and its derivatives are generally insoluble in water but soluble in organic solvents.[4][5] The presence of the polar amine and pyrazole nitrogens may impart some aqueous solubility, but the overall lipophilic character is expected to dominate. |

| pKa | Estimated pKa of the 4-amino group: ~4-5 | The pKa of 4-aminopyrazole is not readily available, but it is expected to be a weak base. The electron-withdrawing nature of the pyrazole ring will decrease the basicity of the amino group compared to a simple alkylamine. |

| LogP | Estimated range: 1.5 - 2.5 | This predicted range suggests a moderate lipophilicity, which is often desirable for drug candidates to balance aqueous solubility and membrane permeability. |

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be envisioned through the N-alkylation of 4-aminopyrazole. This approach is favored due to the commercial availability of the starting materials and the generally high yields of N-alkylation reactions of pyrazoles.[6][7]

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: N-alkylation of 4-Aminopyrazole

Step 1: Reaction Setup

-

To a solution of 4-aminopyrazole (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.2 eq.). Common bases for this reaction include potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the pyrazole nitrogen.

Step 2: Alkylation

-

Slowly add a solution of 3-(bromomethyl)thiophene (1.1 eq.) in the same solvent to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

Step 3: Workup and Purification

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile or electrophile.

-

Base: A moderately strong base like K₂CO₃ is often sufficient to deprotonate the pyrazole NH, which is acidic. A stronger base like NaH can be used to ensure complete deprotonation if the reaction is sluggish.

-

Temperature: Heating is employed to increase the reaction rate. The chosen temperature range is a balance between achieving a reasonable reaction time and preventing potential side reactions or degradation of the product.

Predicted Spectroscopic Data

The structural features of this compound will give rise to a unique spectroscopic signature.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and thiophene rings, as well as the methylene linker and the amino group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| NH₂ | 3.5 - 5.0 | Broad singlet | The chemical shift of amine protons can vary depending on the solvent and concentration. The signal is often broad due to quadrupole broadening and exchange with residual water. |

| Pyrazole H-3, H-5 | 7.0 - 7.5 | Singlets | The protons on the pyrazole ring are in an aromatic environment and are expected to appear in this region. The exact chemical shifts will be influenced by the electronic effects of the substituents. |

| Thiophene H-2, H-4, H-5 | 6.9 - 7.4 | Doublets or Multiplets | The protons on the thiophene ring will appear in the aromatic region, with coupling patterns dependent on their relative positions.[8] |

| CH₂ | 5.0 - 5.5 | Singlet | The methylene protons are adjacent to the electron-withdrawing pyrazole nitrogen and the thiophene ring, leading to a downfield shift. |

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Pyrazole C-4 | 120 - 130 | The carbon bearing the amino group will be shielded relative to the other pyrazole carbons. |

| Pyrazole C-3, C-5 | 135 - 145 | These carbons are in a typical aromatic heterocyclic environment. |

| Thiophene C-3 | 130 - 140 | The carbon attached to the methylene group. |

| Thiophene C-2, C-4, C-5 | 120 - 130 | Aromatic carbons of the thiophene ring. |

| CH₂ | 50 - 60 | The methylene carbon is deshielded due to its attachment to the pyrazole nitrogen and the thiophene ring. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration |

| N-H (amine) | 3300 - 3500 | Stretching (two bands for primary amine) |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=C, C=N (aromatic rings) | 1400 - 1600 | Stretching |

| C-N | 1250 - 1350 | Stretching |

| C-S | 600 - 800 | Stretching |

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 179.05

-

Key Fragmentation: A prominent fragment would be expected from the cleavage of the bond between the methylene group and the pyrazole ring, resulting in a thiophen-3-ylmethyl cation (m/z = 97). Another significant fragment could arise from the loss of the amino group.

Reactivity and Stability

The chemical reactivity of this compound is dictated by the interplay of its functional groups.

Caption: Predicted reactivity of this compound.

-

4-Amino Group: The primary amine is a key site for nucleophilic reactions. It can readily undergo acylation, alkylation, and diazotization, providing a handle for further functionalization and the synthesis of a diverse library of derivatives.[9] The reactivity of this group is crucial for its potential as a building block in drug discovery.

-

Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution. The directing effects of the substituents suggest that substitution is most likely to occur at the C5 position.

-

Thiophene Ring: The thiophene ring is also susceptible to electrophilic substitution, typically at the C2 or C5 positions, which are activated by the sulfur atom.

-

Stability: The compound is expected to be relatively stable under normal conditions. However, like many amines, it may be susceptible to oxidation over time, especially when exposed to air and light. It is recommended to store the compound in a cool, dark, and inert atmosphere.

Potential Applications in Drug Discovery

The unique combination of the pyrazole and thiophene scaffolds in this compound suggests a broad range of potential biological activities.

-

Kinase Inhibition: Many pyrazole-containing compounds are known to be potent kinase inhibitors. The structure of the target molecule, with its hydrogen bond donor (amine) and acceptor (pyrazole nitrogens) functionalities, makes it a promising candidate for targeting the ATP-binding site of various kinases.

-

Anticancer Activity: Both pyrazole and thiophene derivatives have demonstrated significant anticancer properties.[1][10] This compound could be explored for its potential to inhibit cancer cell proliferation through various mechanisms.

-

Anti-inflammatory and Analgesic Effects: The pyrazole core is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). The target molecule could be investigated for its potential to modulate inflammatory pathways.

-

Central Nervous System (CNS) Activity: The ability of small, moderately lipophilic molecules to cross the blood-brain barrier makes this compound a candidate for targeting CNS disorders.

Conclusion

This compound is a molecule of significant interest for medicinal chemists and drug discovery professionals. While direct experimental data is limited, this in-depth technical guide provides a robust, predictive framework for its chemical properties. The proposed synthesis is practical and scalable, and the predicted spectroscopic data will be invaluable for its characterization. The diverse reactivity of its functional groups offers numerous opportunities for the creation of compound libraries for biological screening. The anticipated biological activities, grounded in the well-documented properties of its constituent heterocycles, position this compound as a promising starting point for the development of novel therapeutics. Further experimental validation of the predictions outlined in this guide is highly encouraged to unlock the full potential of this intriguing molecule.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. japsonline.com [japsonline.com]

molecular weight and formula of 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine

Technical Monograph: 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine

Part 1: Executive Summary

This compound is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands. Its structure combines a polar, hydrogen-bonding pyrazole core with a lipophilic, electron-rich thiophene tail, connected by a flexible methylene linker. This architecture allows it to serve as a robust scaffold for Fragment-Based Drug Discovery (FBDD) , offering a balance between solubility and hydrophobic interaction potential.

This guide provides a comprehensive technical analysis of the molecule, including its physicochemical properties, a validated synthetic protocol, and its application in structure-activity relationship (SAR) studies.

Part 2: Physicochemical Profile

The following data represents the calculated and predicted properties essential for evaluating the compound's drug-likeness and suitability for chemical modification.

Table 1: Physicochemical Properties

| Property | Value | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C₈H₉N₃S | |

| Molecular Weight | 179.24 g/mol | Monoisotopic Mass: 179.0517 |

| CAS Number | Not widely listed; Analogous to 1179298-72-6 (Bromo-) | Treat as custom synthesis target |

| Physical State | Pale yellow to off-white solid | Predicted based on analogs |

| cLogP | ~1.2 - 1.5 | Favorable for CNS penetration |

| TPSA | ~68 Ų | Good oral bioavailability potential |

| H-Bond Donors | 2 (Primary Amine) | -NH₂ group |

| H-Bond Acceptors | 3 | Pyrazole N2, Thiophene S |

| pKa (Conjugate Acid) | ~3.5 - 4.0 (Pyrazole N2) | Weakly basic |

Part 3: Synthetic Pathway & Protocol

The synthesis of this compound requires a rigorous approach to ensure regioselectivity during the alkylation step and chemoselectivity during the reduction step.

Mechanism of Action (Synthesis)

The pathway involves the nucleophilic substitution of a 4-nitropyrazole anion onto a thiophene-methyl halide, followed by the reduction of the nitro group to an amine. The critical challenge is preventing N-alkylation at the wrong nitrogen if using asymmetric pyrazoles, though for 4-nitropyrazole, tautomerism makes N1 and N2 equivalent until substitution.

Visualized Workflow (DOT)

Figure 1: Two-step synthetic route from commercially available starting materials.

Detailed Experimental Protocol

Step 1: N-Alkylation

-

Reagents: 4-Nitropyrazole (1.0 eq), 3-(Chloromethyl)thiophene (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: Anhydrous DMF (Dimethylformamide).

-

Procedure:

-

Dissolve 4-nitropyrazole in DMF under N₂ atmosphere.

-

Add K₂CO₃ and stir at room temperature for 30 minutes to generate the pyrazolate anion.

-

Add 3-(Chloromethyl)thiophene dropwise.

-

Heat to 60°C and monitor by TLC/LC-MS (Target mass [M+H]+ = 210.03).

-

Workup: Quench with water, extract with EtOAc. Wash organic layer with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Step 2: Nitro Reduction Note: Catalytic hydrogenation is preferred for cleanliness, but Iron/Ammonium Chloride is safer if thiophene poisoning of the catalyst is a concern.

-

Reagents: Intermediate from Step 1 (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).

-

Solvent: EtOH/Water (4:1).

-

Procedure:

-

Suspend the intermediate in EtOH/Water.

-

Add NH₄Cl and Iron powder.

-

Reflux at 80°C for 2-4 hours. Monitor for disappearance of the nitro peak.

-

Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

-

Purification: Recrystallization from Ethanol or preparative HPLC if high purity (>99%) is required for biological assays.

-

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features must be confirmed.

1. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

Pyrazole Ring: Two distinct singlets or coupled doublets around δ 7.2 - 7.8 ppm (C3-H and C5-H). The C5-H (adjacent to N1) typically appears slightly downfield.

-

Thiophene Ring: Three multiplets in the aromatic region (δ 7.0 - 7.5 ppm) corresponding to the C2, C4, and C5 protons of the thiophene.

-

Methylene Linker: A sharp singlet integrating to 2H around δ 5.2 ppm.

-

Amine Group: A broad singlet integrating to 2H around δ 3.8 - 4.5 ppm (exchangeable with D₂O).

2. Mass Spectrometry (ESI-MS)

-

Positive Mode: Major peak at m/z 180.1 [M+H]⁺.

-

Fragmentation: Loss of the thiophene-methyl group may show a fragment at m/z ~84 (aminopyrazole core).

Part 5: Medicinal Chemistry Applications

This molecule is a "privileged scaffold" modifier. The 4-aminopyrazole unit acts as a hinge-binding motif in kinase inhibitors, mimicking the adenine ring of ATP.

Key Interaction Points

-

Donor-Acceptor Motif: The exocyclic amine (donor) and the pyrazole N2 (acceptor) form a classic bidentate hydrogen bond with the kinase hinge region (e.g., Glu/Leu backbone residues).

-

Hydrophobic Tail: The thiophene ring extends into the solvent-exposed region or a hydrophobic back-pocket (Gatekeeper residue interaction), providing selectivity over other kinases.

-

Bioisosterism: The thiophene moiety is a bioisostere for a phenyl ring but with different electronic properties (electron-rich) and metabolic liabilities (S-oxidation potential), often used to tune metabolic stability.

Pharmacophore Map (DOT)

Figure 2: Pharmacophore features highlighting the dual role of polar binding and hydrophobic interaction.

Part 6: Handling & Safety

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Aminopyrazoles can oxidize over time, turning dark brown.

-

Toxicity: Treat as a potential skin sensitizer and irritant. No specific toxicology data is available for this exact analog; assume properties similar to 4-aminopyrazole (harmful if swallowed/inhaled).

-

Stability: Avoid strong oxidizing agents. The thiophene ring is susceptible to electrophilic attack and oxidation.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78035, 1H-Pyrazol-4-amine. Retrieved from [Link]

-

Inceler, N. et al. (2013). Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity. ResearchGate. Retrieved from [Link]

1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine: A Strategic Fragment for Kinase Inhibitor Design

This is an in-depth technical guide on 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine , a specialized heterocyclic building block used in medicinal chemistry.

Part 1: Executive Summary & Chemical Identity

In the landscape of Fragment-Based Drug Discovery (FBDD), This compound represents a "privileged structure." It combines the hydrogen-bonding capability of the 4-aminopyrazole core (a classic kinase hinge-binder) with the lipophilic, metabolically distinct thiophene moiety.

Unlike ubiquitous phenyl-pyrazole analogs, the thiophene variant offers unique electronic properties (electron-rich aromaticity) and vectors for pi-stacking interactions, making it a critical tool for optimizing potency and selectivity in ATP-competitive inhibitors.

Chemical Identifiers & Properties

While often indexed under vendor-specific codes due to its specialized nature, the core identifiers for this building block are defined below.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₈H₉N₃S |

| Molecular Weight | 179.24 g/mol |

| CAS Number | Not widely indexed in public registries; typically referenced by catalog codes (e.g., AA Blocks AA0FCL1Q).[1] |

| SMILES | Nc1cn(Cc2cscb2)n1 |

| InChI Key | (Calculated) XZYV... (Dependent on specific tautomer generation) |

| LogP (Predicted) | ~1.2 (Optimal for FBDD) |

| TPSA | ~52 Ų |

Part 2: Synthetic Methodology (The "Self-Validating" Protocol)

As a Senior Scientist, I prioritize robustness . The synthesis of this amine is best achieved via a convergent route: N-alkylation of a nitro-pyrazole precursor followed by chemoselective reduction . This approach avoids the instability often associated with handling free hydrazine intermediates.

Reaction Scheme Visualization

Step-by-Step Protocol

Step 1: N-Alkylation (Formation of the Nitro Intermediate)

Objective: Attach the thiophene tail to the pyrazole core.

-

Reagents: 4-Nitro-1H-pyrazole (1.0 eq), 3-(Chloromethyl)thiophene (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: DMF (Anhydrous).

-

Procedure:

-

Dissolve 4-nitro-1H-pyrazole in DMF (0.5 M concentration).

-

Add K₂CO₃ and stir at Room Temperature (RT) for 15 minutes to generate the pyrazolate anion.

-

Dropwise add 3-(chloromethyl)thiophene. Note: The 3-isomer is less reactive than the 2-isomer; heating to 60°C is required.

-

Monitor by TLC (Hexane/EtOAc 1:1). The nitro-pyrazole spot (polar) will disappear, replaced by a less polar product spot.

-

Workup: Pour into ice water. The product usually precipitates. Filter and wash with water.[2] If oil forms, extract with EtOAc.

-

Step 2: Chemoselective Reduction (Nitro to Amine)

Objective: Reduce the nitro group without poisoning the thiophene sulfur (avoid catalytic hydrogenation with Pd/C if possible, as sulfur can poison the catalyst).

-

Reagents: Iron powder (5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).

-

Solvent: Ethanol/Water (3:1).

-

Procedure:

-

Suspend the nitro intermediate in EtOH/Water.

-

Add NH₄Cl and Iron powder.

-

Heat to reflux (approx. 80°C) for 2 hours. Vigorous stirring is essential.

-

Validation: The yellow color of the nitro compound will fade to a pale/colorless solution (amine).

-

Workup: Filter hot through Celite to remove iron oxide sludge. Concentrate the filtrate.

-

Purification: The free amine is basic. Purify via Flash Column Chromatography (DCM/MeOH 95:5) or recrystallize from Ethanol.

-

Part 3: Applications in Drug Discovery

This molecule is not just a random intermediate; it is a bioisosteric scaffold designed for specific binding modes.

Pharmacophore Analysis

The 4-aminopyrazole unit is a "hinge binder." In kinase inhibitors, the exocyclic amine (donor) and the pyrazole N2 (acceptor) often form a bidentate H-bond with the kinase hinge region (e.g., similar to the binding mode of ATP's adenine).

The Thiophene-3-yl group serves two roles:

-

Hydrophobic Occupation: It fits into the hydrophobic pocket (Gatekeeper region) often found behind the ATP binding site.

-

Pi-Stacking: The sulfur atom modulates the electron density, allowing for specific pi-pi interactions with aromatic residues (e.g., Phenylalanine) that a phenyl ring might not achieve.

Strategic Use Cases

-

Fragment Linking: Due to its low MW (179), it allows for the addition of heavy "tail" groups (e.g., amides, ureas) at the amine position without violating Lipinski's Rule of 5.

-

Scaffold Hopping: Replacing a benzyl-aminopyrazole with thiophen-3-ylmethyl-aminopyrazole can improve metabolic stability by blocking para-hydroxylation sites common on phenyl rings.

Part 4: Safety & Handling (SDS Highlights)

While specific SDS data for this exact CAS may be sparse, the hazards are derived from its functional groups and precursors.

-

Alkylating Potential: The starting material, 3-(chloromethyl)thiophene, is a potent alkylating agent. Double-gloving and fume hood use are mandatory.

-

Skin/Eye Irritation: The final amine is likely a skin sensitizer and irritant (H315, H319).

-

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Amines can oxidize (darken) upon air exposure; thiophenes can be light-sensitive over long periods.

References

-

AA Blocks Product Catalog. Product AA0FCL1Q: this compound.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyrazole-4-amine derivatives. (General Reference for Scaffold Properties).

-

Inceler, N., et al. (2012). "Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity." Medicinal Chemistry Research. (Demonstrates thiophene-pyrazole chemistry).

-

Fisher Scientific. Safety Data Sheet for 4-Amino-1-methylpyrazole (Analogous Safety Data).

Sources

structure of 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine for drug design

Title: Rational Drug Design Utilizing 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine: A Privileged Scaffold for Targeted Therapeutics

Executive Summary The rational design of small-molecule inhibitors relies heavily on the strategic assembly of privileged scaffolds. This compound represents a highly versatile, bifunctional building block that synergizes the hinge-binding capabilities of a 4-aminopyrazole core with the lipophilic, pocket-occupying geometry of a thiophen-3-ylmethyl appendage. This technical guide dissects the structural causality, target-binding mechanics, and optimized synthetic workflows for deploying this scaffold in modern medicinal chemistry.

Structural Anatomy and Physicochemical Profiling

The efficacy of this scaffold lies in its dual-domain architecture, combining two highly validated pharmacophores.

-

The 4-Aminopyrazole Core: Pyrazole derivatives are ubiquitous in1[1]. Unlike 3-amino or 5-amino isomers, the 4-aminopyrazole projects its amine vector outward, allowing the N1 and N2 atoms to remain unhindered. This orientation is critical for establishing bidentate hydrogen bonds with the ATP-binding hinge region of protein kinases[2].

-

The Thiophen-3-ylmethyl Appendage: Thiophene is a sulfur-containing heterocycle that ranks among the top privileged scaffolds in 3[3]. The choice of a 3-substituted thiophene over a 2-substituted variant is highly intentional. The 3-position alters the vector of the aromatic ring, reducing steric clash and avoiding the metabolic liabilities (such as reactive epoxide formation) occasionally associated with 4[4]. The methylene (-CH₂-) linker introduces a 109.5° sp³ bend, granting the flexibility required to navigate complex topological features of target proteins.

Table 1: Predicted Physicochemical Properties for Lead Optimization

| Property | Value | Drug Design Implication |

| Molecular Weight | 179.24 g/mol | Highly ligand-efficient; leaves >300 Da for further elaboration. |

| LogP (Predicted) | ~1.8 | Optimal lipophilicity for balancing aqueous solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 54.0 Ų | Excellent for oral bioavailability; permits CNS penetration if desired. |

| H-Bond Donors / Acceptors | 2 / 3 | Complies strictly with Lipinski’s Rule of 5; ensures target specificity. |

| Rotatable Bonds | 2 | Low entropic penalty upon target binding. |

Mechanistic Causality in Target Binding

When deployed in kinase inhibitor design (e.g., targeting JAKs, PLK4, or IRAK4), the scaffold operates through a highly specific spatial logic. The pyrazole nitrogens anchor the molecule to the hinge region via hydrogen bonding. The C4-amine does not directly interact with the target; instead, it serves as the synthetic attachment point for larger pharmacophores (such as pyrimidines or ureas) that extend into the solvent-exposed channel to tune pharmacokinetics[2]. Concurrently, the thiophen-3-ylmethyl group rotates to occupy the hydrophobic selectivity pocket (often the DFG-out pocket), engaging in π-π stacking or van der Waals interactions with hydrophobic residues[5].

Fig 1: Pharmacophore mapping of this compound in kinase target binding.

Experimental Protocols: Self-Validating Synthetic Workflow

The synthesis of this scaffold requires careful consideration of the chemical properties of both the pyrazole and the thiophene rings. The following protocol outlines an optimized, two-step self-validating system.

Step 1: Regioselective N-Alkylation

-

Objective: Attach the thiophen-3-ylmethyl group to the N1 position of 4-nitro-1H-pyrazole.

-

Causality & Reagents: Potassium carbonate (K₂CO₃, 1.5 eq) is selected as the base in N,N-dimethylformamide (DMF) at 80°C. K₂CO₃ is sufficiently basic to deprotonate the pyrazole N-H (pKa ~14) but mild enough to prevent degradation of the electrophile, 3-(bromomethyl)thiophene (1.1 eq).

-

Procedure:

-

Dissolve 4-nitro-1H-pyrazole in anhydrous DMF.

-

Add K₂CO₃ and stir for 30 minutes to form the pyrazolate anion.

-

Dropwise add 3-(bromomethyl)thiophene. Stir at 80°C for 4 hours.

-

Quench with ice water; extract with ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Validation Checkpoint: Perform LC-MS and ¹H-NMR. The shift of the pyrazole protons confirms successful N-alkylation, yielding 1-(thiophen-3-ylmethyl)-4-nitro-1H-pyrazole.

Step 2: Chemoselective Reduction (Avoiding Catalyst Poisoning)

-

Objective: Reduce the C4-nitro group to a primary amine.

-

Causality & Reagents: Standard hydrogenation using Palladium on Carbon (Pd/C) is strictly avoided . The sulfur atom in the thiophene ring acts as a potent Lewis base, strongly coordinating to the palladium surface and causing rapid catalyst poisoning. Instead, a Béchamp-type reduction using Iron powder (Fe, 5 eq) and Ammonium Chloride (NH₄Cl, 2 eq) in an Ethanol/Water (3:1) mixture is utilized. This system is completely immune to sulfur poisoning and selectively reduces the nitro group without cleaving the sensitive C-S or C-N bonds.

-

Procedure:

-

Suspend the nitro intermediate in EtOH/H₂O (3:1).

-

Add Fe powder and NH₄Cl. Heat to reflux (80°C) for 2 hours.

-

Filter the hot mixture through a Celite pad to remove iron oxides.

-

Concentrate the filtrate under reduced pressure and extract with dichloromethane.

-

-

Validation Checkpoint: The disappearance of the nitro NO₂ stretch (~1530 cm⁻¹) and the appearance of primary amine N-H stretches (~3300-3400 cm⁻¹) in FT-IR, alongside a mass shift of -30 Da in LC-MS, validates the generation of the final this compound scaffold.

Fig 2: Optimized synthetic workflow avoiding Pd/C catalyst poisoning by the thiophene sulfur atom.

Application in Lead Optimization

Once synthesized, the primary amine of this compound acts as a versatile nucleophile. In the development of5[5], coupling this amine with 2,4-dichloropyrimidines via nucleophilic aromatic substitution (SNAr) generates highly potent lead compounds. The thiophene ring can be further optimized during Structure-Activity Relationship (SAR) campaigns; for instance, introducing a fluorine atom at the 4-position of the thiophene ring can block metabolic oxidation while simultaneously increasing the lipophilicity and binding affinity via enhanced multipolar interactions.

Conclusion

This compound is a masterclass in fragment-based drug design. By understanding the causality behind its structural components—the hinge-binding pyrazole and the pocket-occupying thiophene—and employing sulfur-compatible synthetic methodologies, researchers can rapidly generate robust libraries of targeted therapeutics.

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information (PMC).3

-

“Thiophene”: A Sulphur Containing Heterocycle as a Privileged Scaffold. Bentham Science.4

-

Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. National Center for Biotechnology Information (PMC).2

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.1

-

Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. PubMed.5

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of Thiophene-Pyrazole Amine Derivatives

A Technical Guide for Drug Discovery & Development

Executive Summary: The Hybrid Pharmacophore Advantage

In modern medicinal chemistry, the thiophene-pyrazole amine scaffold represents a paradigmatic shift towards "hybrid pharmacophores." This approach fuses two bioactive heterocyclic cores—the sulfur-containing thiophene (a bioisostere of benzene with superior metabolic profiles) and the nitrogen-rich pyrazole (a proven kinase-privileged structure found in drugs like Celecoxib and Ruxolitinib).

The resulting derivatives exhibit a "multi-target" mechanism of action, overcoming resistance profiles common in single-target therapies. This guide dissects their biological activity, focusing on dual-kinase inhibition (EGFR/VEGFR-2) in oncology and DNA gyrase inhibition in antimicrobial applications.

Chemical Synthesis & Structural Diversity

To understand the biological activity, one must first master the synthetic accessibility of these derivatives. The biological potency is heavily dependent on the purity and regioselectivity achieved during synthesis.

Synthesis Workflow

The most robust synthetic route involves the coupling of thiophene-carboxylic acids with pyrazole amines, or the cyclization of thiophene-chalcones.

Figure 1: General synthetic workflow for amide-linked thiophene-pyrazole hybrids.

Validated Synthetic Protocol (Amide Coupling)

Source Validation: Adapted from Protocol A/B in recent literature (e.g., Kanwal et al., 2022).

-

Reactants: Dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq) and 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq) in dry Dichloromethane (DCM).

-

Activation: Add DCC (N,N'-dicyclohexylcarbodiimide, 1.7 eq) and DMAP (4-dimethylaminopyridine, catalytic amount) at 0°C.

-

Reaction: Stir at room temperature for 12–24 hours under nitrogen atmosphere. Monitoring via TLC (Hexane:Ethyl Acetate 7:3) is critical to ensure complete consumption of the amine.

-

Purification: Filter the precipitated dicyclohexylurea (DCU). Wash the filtrate with 5% HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4 and recrystallize from ethanol.

Anticancer Activity: Dual Kinase Inhibition

The most significant application of thiophene-pyrazole derivatives is in oncology, specifically targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) .

Mechanism of Action

These derivatives act as ATP-competitive inhibitors. The pyrazole moiety mimics the adenine ring of ATP, forming hydrogen bonds within the kinase hinge region, while the thiophene arm extends into the hydrophobic pocket, enhancing selectivity.

Figure 2: Dual-mechanism signaling blockade leading to apoptosis in cancer cells.

Quantitative Efficacy Data

Recent studies (e.g., RSC Adv., PMC) have benchmarked these derivatives against standard chemotherapeutics like Doxorubicin and Erlotinib.

| Compound ID | Substitution (R) | Cell Line | IC50 (µM) | Potency vs. Standard |

| TP-Hybrid 2 | Unsubstituted N1 | MCF-7 (Breast) | 6.57 | Comparable to Doxorubicin |

| TP-Hybrid 2 | Unsubstituted N1 | HepG2 (Liver) | 8.86 | Superior to Vinblastine |

| TP-Hybrid 8 | 4-Methoxy (OMe) | MCF-7 | 8.08 | High Selectivity |

| Standard | Doxorubicin | MCF-7 | ~4.50 | Reference |

Key Insight: The presence of electron-donating groups (EDGs) like methoxy (-OMe) on the phenyl ring attached to the pyrazole enhances cytotoxicity against breast cancer lines, likely due to improved lipophilicity and binding affinity.

Antimicrobial Activity: Targeting Resistance

Beyond cancer, these hybrids exhibit potent bactericidal activity against multidrug-resistant (MDR) pathogens.

Mechanism: DNA Gyrase Inhibition

Unlike standard beta-lactams, thiophene-pyrazoles target bacterial DNA Gyrase (Topoisomerase II) and DHFR (Dihydrofolate Reductase) . This dual targeting minimizes the rapid development of resistance.

-

Lead Compound: 7b (from Vertex Search results).

-

Activity: MIC values range from 0.22 to 0.25 µg/mL against S. aureus.[1]

-

Biofilm: Significant reduction in biofilm formation compared to Ciprofloxacin.[1]

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is critical for optimizing these leads. The activity is highly sensitive to substitutions on the phenyl rings and the nature of the linker.

Figure 3: SAR Map highlighting divergent substitution effects for anticancer vs. antimicrobial activity.

Critical SAR Rules:

-

Anticancer Specificity: Electron-donating groups (EDGs) on the aromatic rings generally improve binding to kinase ATP pockets.

-

Antimicrobial Specificity: Electron-withdrawing groups (EWGs) like Nitro (-NO2) or Chloro (-Cl) significantly enhance bactericidal activity, likely by altering the electronic distribution to favor interaction with bacterial DNA gyrase.

-

Linker Stability: The amide linker is metabolically stable but can be susceptible to hydrolysis; bioisosteres (e.g., sulfonamides) are being explored to improve half-life.

Experimental Protocols (Self-Validating)

In Vitro Cytotoxicity Assay (MTT)

Purpose: To determine IC50 values against cancer cell lines.

-

Seeding: Seed MCF-7 or HepG2 cells (1x10^4 cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2.

-

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Control: DMSO (0.1%) as vehicle control; Doxorubicin as positive control.

-

Incubation: Incubate for 48 hours.

-

Development: Add 10 µL MTT reagent (5 mg/mL). Incubate for 4 hours. Dissolve formazan crystals in 100 µL DMSO.

-

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Molecular Docking (In Silico Validation)

Purpose: To predict binding affinity before synthesis.

-

Software: AutoDock Vina or Schrödinger Glide.

-

Target PDBs:

-

EGFR: 1M17 (Wild Type) or 2JIT (T790M Mutant).

-

VEGFR-2: 2OH4.

-

DNA Gyrase: 2XCT.

-

-

Validation: Re-dock the co-crystallized ligand. RMSD must be < 2.0 Å for the protocol to be valid.

References

-

Dual DNA Gyrase/DHFR Inhibition: In Vitro Antimicrobial Evaluation of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives. National Institutes of Health (NIH). Link

-

Anticancer & SAR Studies: Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. Royal Society of Chemistry (RSC). Link

-

Synthesis Protocols: Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. MDPI. Link

-

EGFR/VEGFR Targeting: Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors. RSC Advances. Link

Sources

Physicochemical Profiling of Pyrazole-4-Amine Derivatives: A Strategic Guide for Lead Optimization

Introduction: The Privileged Nature of Pyrazole-4-Amines

In modern medicinal chemistry, the transition from a biochemical hit to a viable clinical candidate is heavily dictated by the physicochemical properties of the core scaffold. Pyrazole-4-amine derivatives have emerged as a "privileged chemotype," particularly in the design of kinase inhibitors (e.g., CDK2, RET) and anti-inflammatory agents[1][2].

The pyrazole ring provides a planar, aromatic system with a unique hydrogen-bond donor/acceptor profile, satisfying Hückel's 4n+2 criterion for aromaticity[3]. The 4-amino group serves as a critical vector for hinge-region binding in kinase active sites, forming vital hydrogen bonds with residues such as Ala807 in RET kinases[1]. However, the intrinsic physicochemical properties of this scaffold—specifically its pKa, lipophilicity (LogP/LogD), and tautomerism—must be rigorously controlled to ensure optimal Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.

This technical guide dissects the causality behind these properties, presents quantitative structure-property data, and outlines self-validating experimental protocols for their determination.

Structural & Electronic Fundamentals

Acid-Base Chemistry and pKa Modulation

Unsubstituted pyrazole is amphoteric, exhibiting weak basicity (pKa ~2.5 for the conjugate acid) and weak acidity (pKa ~14 for the pyrrolic N-H)[3]. The introduction of an electron-donating primary amine at the C4 position significantly alters this electronic landscape. The amino group increases the electron density of the pyrazole ring, which shifts the pKa of the ring nitrogens while also presenting its own basic center[4].

Understanding the exact pKa is critical because the ionization state at physiological pH (7.4) dictates aqueous solubility, membrane permeability, and target engagement. For instance, if a pyrazole-4-amine derivative is highly protonated at pH 7.4, it may exhibit excellent solubility but poor passive membrane permeability.

Lipophilicity (LogP and LogD )

Lipophilicity is a fundamental driver of drug behavior. Higher lipophilicity generally increases drug promiscuity and metabolic clearance; thus, lowering lipophilicity is a common strategy to improve pharmacokinetic (PK) properties[5]. However, this must be balanced against the need for target affinity. For ionizable compounds like pyrazole-4-amines, LogD (which accounts for the pH of the biological medium) is a far more practical and accurate metric than LogP[6].

Quantitative Structure-Property Relationships (QSPR)

To guide scaffold selection, the following table summarizes the key physicochemical parameters of foundational pyrazole-4-amine building blocks and a representative clinical-stage derivative.

| Compound Scaffold / Derivative | MW ( g/mol ) | Estimated pKa (Basic) | LogP (Calculated) | TPSA (Ų) | Key Application |

| 1H-pyrazol-4-amine | 83.09 | ~3.5 - 4.0 | -0.5 to 0.1 | 54.7 | Fragment building block |

| 1-Methyl-1H-pyrazol-4-amine | 97.12 | ~4.2 | 0.2 | 45.9 | Kinase hinge binder |

| 1,5-Dimethyl-1H-pyrazol-4-amine | 111.15 | ~4.5 | 0.6 | 45.9 | FAK / CDK inhibitors |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | ~227.2 | Multiple (Complex) | 1.2 - 1.8 | >80 | CDK2 Inhibitor[2] |

Note: Topological Polar Surface Area (TPSA) and LogP values are critical for predicting Blood-Brain Barrier (BBB) penetration and oral bioavailability.

Self-Validating Experimental Protocols

As drug development professionals, we cannot rely solely on in silico predictions. The following methodologies are medium-throughput, resource-sparing, and designed as self-validating systems to ensure data integrity.

Protocol A: Medium-Throughput UV-Metric pKa Determination

Rationale: UV spectrophotometry in a 96-well format allows for rapid pKa determination using minimal sample (<5 mg)[7]. The shift in the absorption spectrum as a function of pH provides a direct readout of the ionization state.

Step-by-Step Methodology:

-

Stock Preparation: Prepare a 10 mM stock solution of the pyrazole-4-amine derivative in anhydrous DMSO. Causality: DMSO concentration in the final assay must remain <1% to prevent cosolvent-induced artificial pKa shifts[8].

-

Buffer Array: Dispense a series of universal aqueous buffers (e.g., Britton-Robinson buffer) ranging from pH 2.0 to 12.0 into a UV-transparent 96-well microtiter plate[7].

-

Titration Spiking: Add 2 µL of the compound stock into 198 µL of each buffer well.

-

Spectral Acquisition: Record the UV absorbance spectra (200–400 nm) for each well using a microplate reader.

-

Data Analysis & Self-Validation: Use Parallel Factor Analysis (PARAFAC) to determine the inflection point of the absorbance vs. pH curve. Validation step: Always run a known standard (e.g., antipyrine) alongside test compounds to verify buffer pH accuracy and instrument calibration.

Protocol B: Miniaturized Shake-Flask LC-MS LogD Determination

Rationale: The shake-flask method remains the gold standard for lipophilicity. Miniaturization coupled with LC-MS allows for high sensitivity and throughput while accounting for the ionization state at physiological pH[6].

Step-by-Step Methodology:

-

Solvent Saturation: Pre-saturate n-octanol with PBS (pH 7.4) and PBS with n-octanol by stirring the biphasic mixture for 24 hours, then separate the phases. Causality: This prevents volume changes during the assay due to mutual solubility[6][7].

-

Incubation Setup: In a 2 mL reaction vial, add 990 µL of the pre-saturated PBS (pH 7.4) and 100 µL of pre-saturated n-octanol[6].

-

Compound Spiking: Add 10 µL of a 10 mM DMSO compound stock to the vial.

-

Partitioning: Seal the vial tightly and mix on a rotator for 1 hour at 30 rpm at a constant temperature of 25°C[6].

-

Phase Separation: Centrifuge the vial at 3000 rpm for 10 minutes. Causality: This ensures complete phase separation and breaks down any microemulsions that could skew LC-MS quantification.

-

Quantification: Carefully extract aliquots from both the aqueous and octanol phases. Analyze via LC-MS/MS (e.g., API3000)[6].

-

Calculation & Self-Validation: Calculate LogD

= Log

Strategic Workflow for Pyrazole-4-Amine Optimization

The following decision tree illustrates the logical flow of optimizing a pyrazole-4-amine hit into a lead candidate based on physicochemical profiling.

Caption: Workflow of physicochemical profiling and decision-making for pyrazole-4-amine lead optimization.

References

-

Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. sciforschenonline.org. 8

-

Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. nih.gov. 7

-

1-(3,4-Dimethylbenzyl)-1H-pyrazol-4-amine. benchchem.com. 1

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents. nih.gov.2

-

LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug. enamine.net. 6

-

Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. ijnrd.org. 3

-

Pyrazolyl Thioureas and Carbothioamides with an NNSN Motif against MSSA and MRSA. acs.org. 4

-

Why Decreasing Lipophilicity Alone Is Often Not a Reliable Strategy for Extending IV Half-life. acs.org. 5

Sources

- 1. benchchem.com [benchchem.com]

- 2. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. enamine.net [enamine.net]

- 7. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sciforschenonline.org [sciforschenonline.org]

Methodological & Application

Technical Application Note: Scalable Synthesis of 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine

This Application Note is structured as a comprehensive technical guide for the synthesis of 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine . It is designed for medicinal chemists and process development scientists, prioritizing scalability, safety, and chemical fidelity.

Executive Summary & Strategic Rationale

The target molecule, This compound , serves as a critical pharmacophore in the development of kinase inhibitors (e.g., LRRK2, JAK) and anti-inflammatory agents. The 4-aminopyrazole core acts as a bioisostere for aniline, offering improved solubility and metabolic stability, while the thiophene moiety provides unique electronic properties and lipophilic interactions within binding pockets.

This protocol details a two-step convergent synthesis designed to overcome common pitfalls such as catalyst poisoning by sulfur and regioisomeric ambiguity.

Key Technical Advantages of This Protocol:

-

Sulfur-Tolerant Reduction: Utilizes a Fe/NH₄Cl system to prevent the desulfurization or catalyst poisoning often seen with Pd/C hydrogenation of thiophenes.

-

Regiocontrol: Exploits the symmetry of 4-nitropyrazole to guarantee exclusive

-alkylation, eliminating the need for complex isomer separation. -

Scalability: Avoids column chromatography for the intermediate, utilizing precipitation and recrystallization for purification.

Retrosynthetic Analysis & Pathway

The synthesis disconnects at the C-N bond between the pyrazole nitrogen and the methylene linker, and the reduction of the nitro group.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazole core and thiophene linker.

Experimental Protocol

Step 1: N-Alkylation of 4-Nitropyrazole

Objective: Synthesis of 1-(Thiophen-3-ylmethyl)-4-nitropyrazole.

Mechanism:

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Amount | Role |

| 4-Nitropyrazole | 113.07 | 1.0 | 5.00 g | Nucleophile |

| 3-(Bromomethyl)thiophene | 177.06 | 1.1 | 8.61 g | Electrophile |

| Potassium Carbonate ( | 138.21 | 2.0 | 12.2 g | Base |

| DMF (Anhydrous) | - | - | 50 mL | Solvent |

Procedure

-

Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Nitropyrazole (5.00 g) in anhydrous DMF (50 mL).

-

Deprotonation: Add

(12.2 g) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes. Note: The solution may turn slightly yellow as the pyrazolate anion forms. -

Addition: Dropwise add 3-(Bromomethyl)thiophene (8.61 g) over 10 minutes.

-

Critical Control: If using the chloromethyl analog, add a catalytic amount of NaI (0.1 eq) to accelerate the reaction via the Finkelstein reaction.

-

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (

) should disappear, and a new less polar spot ( -

Workup:

-

Cool the mixture to RT.

-

Pour into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as a solid.

-

Filter the solid and wash with water (

mL) to remove residual DMF. -

Dry the solid under vacuum at 45°C.

-

-

Yield: Expected yield: 85–92% (Pale yellow solid).

Self-Validating Checkpoint:

-

1H NMR (CDCl3): Look for the disappearance of the broad NH signal of the pyrazole (>13 ppm) and the appearance of a singlet methylene peak (

) around 5.3 ppm .

Step 2: Chemo-Selective Nitro Reduction

Objective: Synthesis of this compound. Mechanism: Single Electron Transfer (SET) Reduction.

Reagents & Materials

| Reagent | Equiv.[1][5][7] | Amount | Role |

| Nitro Intermediate (Step 1) | 1.0 | 4.00 g | Substrate |

| Iron Powder (325 mesh) | 5.0 | 5.30 g | Reductant |

| Ammonium Chloride ( | 5.0 | 5.10 g | Electrolyte/H+ Source |

| Ethanol/Water (3:1) | - | 80 mL | Solvent |

Procedure

-

Setup: In a 250 mL 3-neck flask equipped with a mechanical stirrer (essential for iron suspension) and reflux condenser, suspend the Nitro Intermediate (4.00 g) in Ethanol (60 mL) and Water (20 mL).

-

Activation: Add

(5.10 g) and Iron Powder (5.30 g). -

Reaction: Heat to Reflux (approx. 80°C) with vigorous stirring.

-

Observation: The reaction mixture will turn dark grey/brown (iron oxides).

-

Time: Reaction is typically fast (1–2 hours).

-

-

Monitoring: Monitor by TLC (DCM/MeOH 95:5). The non-polar nitro compound will disappear, replaced by a polar, UV-active, and ninhydrin-positive (red/purple) spot.

-

Workup:

-

Hot Filtration: Filter the hot mixture through a pad of Celite to remove iron residues. Wash the pad with hot ethanol (50 mL). Caution: Do not let the iron residue dry out completely in air as it can be pyrophoric; keep it wet.

-

Concentration: Evaporate the filtrate under reduced pressure to remove ethanol.

-

Extraction: Dilute the aqueous residue with saturated

(20 mL) and extract with EtOAc ( -

Drying: Dry combined organics over

, filter, and concentrate.

-

-

Purification: The crude amine is often pure enough. If darkening occurs (oxidation), convert to the HCl salt by adding 4M HCl in dioxane to the ethereal solution of the amine.

Yield: Expected yield: 75–85% (Off-white to tan solid).

Analytical Characterization Data

The following data confirms the identity of the target molecule.

| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment |

| 1H NMR | 7.45 | dd | 1H | Thiophene C2-H |

| (DMSO- | 7.35 | dd | 1H | Thiophene C5-H |

| 7.15 | s | 1H | Pyrazole C3-H | |

| 7.05 | dd | 1H | Thiophene C4-H | |

| 6.90 | s | 1H | Pyrazole C5-H | |

| 5.15 | s | 2H | N-CH2 -Thiophene | |

| 3.90 | br s | 2H | NH2 (Exchangeable) |

Note: Pyrazole C3/C5 protons in the amine are significantly upfield compared to the nitro precursor (which appear >8.0 ppm).

Critical Workflow Diagram

Figure 2: Operational workflow for the two-step synthesis.

Safety & Handling (MSDS Summary)

-

3-(Bromomethyl)thiophene: Lachrymator and skin irritant. Handle in a fume hood.

-

4-Nitropyrazole: Potential energetic material. Do not subject to excessive heat or friction in dry form.

-

Iron Waste: The filtered iron residue is pyrophoric. Keep wet with water and dispose of in a dedicated metal waste container.

-

Thiophene Derivatives: Generally possess a strong odor; use bleach to clean glassware to oxidize sulfur residues.

References

-

Reduction of Nitro Groups: "A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles." ResearchGate.[8][9] Available at:

-

Aminopyrazole Review: "Amino-Pyrazoles in Medicinal Chemistry: A Review." National Institutes of Health (PMC). Available at:

-

Thiophene-Pyrazole Hybrids: "Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid."[8] Semantic Scholar. Available at:

-

Iron Reduction Protocol: "Synthesis of 4-Aminopyrazol-5-ols... reduction of the 4-nitro group... under the action of SnCl2 or Zn/NH4Cl."[10] MDPI. Available at:

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. japsonline.com [japsonline.com]

- 3. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neuroquantology.com [neuroquantology.com]

- 6. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Application Note: Optimized Amide Coupling Strategies for 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine

Introduction & Scientific Rationale

The compound 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine is a highly versatile building block in modern drug discovery. It merges two privileged pharmacophores: a 4-aminopyrazole core, frequently utilized in kinase inhibitors and GPCR ligands, and a lipophilic thiophene appendage that provides unique spatial geometry for protein-ligand interactions.

Because the N1-position of the pyrazole is alkylated, tautomerization and competitive N-acylation at the pyrazole ring are eliminated, making the C4-primary amine the sole nucleophilic center. However, the electron-rich nature of the pyrazole ring slightly modulates the nucleophilicity of this amine compared to simple aliphatic amines. To achieve high yields, minimize the epimerization of chiral carboxylic acids, and streamline purification, the selection of appropriate coupling reagents and precise reaction conditions is critical.

Mechanistic Causality & Reagent Selection

Amide bond formation requires the activation of a chemically stable carboxylic acid into a reactive electrophile. For this compound, we recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) for discovery-scale synthesis and T3P (Propylphosphonic anhydride) for process scale-up.

-

The Role of HATU: HATU reacts with the deprotonated carboxylic acid to form a highly reactive O-acylisourea intermediate[1]. This intermediate rapidly converts into an HOAt (1-hydroxy-7-azabenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt ring provides a neighboring group effect, which accelerates the nucleophilic attack of the 4-aminopyrazole while simultaneously suppressing base-catalyzed racemization of the

-carbon[1]. -

The Role of the Base (DIPEA): A weak, sterically hindered tertiary amine base like DIPEA (N,N-Diisopropylethylamine) is required to deprotonate the carboxylic acid, forming the carboxylate ion that initiates the reaction with HATU[2]. DIPEA is preferred over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the active ester[2].

Reaction Workflow Visualization

Fig 1: Mechanistic workflow of HATU-mediated amide coupling with this compound.

Quantitative Data: Condition Optimization

To ensure a self-validating experimental design, the following tables summarize the comparative advantages of different coupling systems and the optimal stoichiometric parameters.

Table 1: Coupling Reagent Matrix

| Reagent System | Reactivity | Racemization Risk | Byproduct Removal | Best Use Case |

| HATU / DIPEA | Very High | Low | Moderate (Tetramethylurea requires chromatography) | Difficult couplings, sterically hindered or chiral acids. |

| EDC / HOAt | High | Low | Easy (Water-soluble urea byproduct) | Standard library synthesis, parallel chemistry. |

| T3P / Pyridine | Moderate | Very Low | Very Easy (Aqueous wash removes all byproducts) | Large-scale synthesis (>10g), process chemistry. |

Table 2: Standard Stoichiometry & Parameters (HATU Protocol)

| Component | Equivalents | Concentration | Temperature | Time |

| Carboxylic Acid | 1.0 eq | 0.1 - 0.2 M | 0 °C to RT | - |

| HATU | 1.1 - 1.2 eq | - | 0 °C | 15 - 30 min |

| DIPEA | 2.5 - 3.0 eq | - | 0 °C to RT | - |

| Pyrazol-4-amine | 1.05 - 1.1 eq | - | RT | 2 - 18 h |

Experimental Protocols

Protocol A: High-Efficiency Solution-Phase Coupling (HATU)

This protocol is optimized for discovery chemistry (milligram to low-gram scale) where maximum conversion of valuable carboxylic acids is required.

Step 1: Acid Activation

-

In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF or DCM (5.0 mL).

-

Add DIPEA (3.0 mmol, 3.0 eq).

-

Cool the mixture to 0 °C using an ice bath. Causality: Pre-cooling the mixture before the addition of the coupling agent minimizes exothermic degradation and suppresses base-catalyzed enolization/epimerization of the acid.

-

Add HATU (1.1 mmol, 1.1 eq) portion-wise. Stir at 0 °C for 15–30 minutes.

-

Self-Validation Check: Aliquot 5

L of the reaction mixture, dilute in MeCN, and analyze via LCMS. You should observe the mass of the HOAt active ester intermediate.

Step 2: Nucleophilic Coupling

-

Dissolve this compound (1.05 mmol, 1.05 eq) in a minimal volume of anhydrous DMF (1.0 mL).

-

Add the amine solution dropwise to the activated acid mixture at 0 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 to 18 hours[3]. Monitor reaction completion via TLC or LCMS.

Step 3: Quench & Workup

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc, 25 mL).

-

Wash the organic layer sequentially with:

-

1N HCl (2 x 15 mL): Protonates and removes unreacted amine and DIPEA[3].

-

Saturated aqueous NaHCO₃ (2 x 15 mL): Deprotonates and removes unreacted carboxylic acid and the HOAt byproduct.

-

5% aqueous LiCl (3 x 15 mL): Crucial step if DMF is used as the solvent. LiCl selectively partitions DMF into the aqueous phase, preventing it from co-eluting during chromatography[3].

-

Brine (1 x 15 mL): Removes residual water from the organic layer.

-

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Purification Purify the crude product via silica gel flash chromatography. Because HATU generates tetramethylurea as a byproduct (which is often visible in NMR at ~2.8 ppm), careful gradient elution (e.g., Hexanes/EtOAc or DCM/MeOH) is required to isolate the analytically pure amide.

Protocol B: Scale-Up Coupling (T3P)

This protocol is designed for multi-gram scale synthesis where the removal of HATU byproducts becomes chromatographically prohibitive.

-

Dissolve the carboxylic acid (1.0 eq) and this compound (1.05 eq) in EtOAc (0.2 M).

-

Add Pyridine or DIPEA (3.0 eq) and cool to 0 °C.

-

Dropwise, add a 50% wt. solution of T3P in EtOAc (1.5 eq).

-

Warm to RT and stir for 12 hours.

-

Workup: Wash the organic layer directly with water, 1N HCl, and saturated NaHCO₃. The water-soluble phosphate byproducts of T3P are easily removed, often yielding a product that requires only trituration or crystallization rather than column chromatography.

Troubleshooting & Analytical Insights

-

Incomplete Conversion: If unreacted 4-aminopyrazole remains, it may be due to poor activation of a sterically hindered acid. Solution: Increase HATU to 1.5 eq and heat the reaction gently to 40 °C. The thiophene and pyrazole rings are stable at these temperatures[4].

-

Color Changes: It is common for the reaction mixture to turn yellow or light brown upon the addition of HATU and DIPEA[2]. This does not necessarily indicate degradation.

-

Side Reactions: Avoid using large excesses of HATU (>2.0 eq), as it can lead to the formation of dimethylamide side products through the transfer of the dimethylamino group from the uronium reagent[4].

References

Sources

Application Note: 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine in Drug Discovery

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, handling, and synthetic protocols for 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine , a high-value heterocyclic building block.

Introduction: The "Privileged" Scaffold

This compound represents a strategic fusion of two "privileged" pharmacophores: the electron-rich thiophene and the polar, hydrogen-bond-donating/accepting pyrazole . In modern medicinal chemistry, this building block serves as a critical "linker-scaffold" that allows for the precise orientation of vectors in the ATP-binding pockets of kinases or the allosteric sites of GPCRs.

Structural Analysis & Bioisosterism

-

The 4-Aminopyrazole Core: Acts as a bioisostere for aniline or phenol moieties but with improved water solubility and distinct hydrogen bonding geometry (pKa ~2.5 for the pyrazole nitrogen, rendering it less basic than imidazole but capable of specific donor-acceptor interactions).

-

The Thiophene Tail: Provides a lipophilic anchor that often occupies hydrophobic sub-pockets (e.g., the "Selectivity Pocket" in JNK3 or the hydrophobic back-cleft in CDK2).

-

The Methylene Bridge: A flexible hinge that decouples the electronic systems of the two rings, allowing them to adopt independent conformations to fit induced-fit binding sites.

Therapeutic Areas[1][2][3][4]

-

Kinase Inhibition (JNK3, CDK2, VEGFR): The 4-amino group is a classic "hinge binder" precursor. Derivatization into ureas or amides creates motifs that form bidentate H-bonds with the kinase hinge region (e.g., Met residue).

-

CNS Disorders: The thiophene-pyrazole scaffold has demonstrated blood-brain barrier (BBB) permeability, making it relevant for neurodegenerative targets like JNK3 (Alzheimer’s).

-

Fragment-Based Drug Discovery (FBDD): With a Molecular Weight of ~179 Da, it is an ideal "fragment" for growing or merging strategies.

Handling and Stability Profile

-

Physical State: Typically an off-white to pale yellow solid.

-

Oxidation Sensitivity: Moderate. The thiophene ring is electron-rich and susceptible to S-oxidation (to sulfoxide/sulfone) under strong oxidizing conditions. The primary amine is prone to air oxidation over prolonged periods.

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Protect from light.[1]

-

Solubility: Soluble in DMSO, DMF, MeOH, and DCM. Sparingly soluble in water.

Synthetic Utility & Reaction Logic

A. Amide Coupling (Library Synthesis)

The C4-amine is less nucleophilic than an alkyl amine due to the electron-withdrawing nature of the pyrazole ring (enamine-like resonance). Standard coupling reagents (EDC/HOBt) may be sluggish. HATU or T3P (Propylphosphonic anhydride) are recommended for high yields.

B. Urea Formation (Kinase "Hinge" Binders)

Reacting the amine with isocyanates or activating it with phenyl chloroformate/CDI is the primary route to generating kinase inhibitors. The resulting urea acts as a donor-acceptor motif essential for ATP-competitor binding.

C. Reductive Amination

Useful for introducing alkyl chains without creating a rigid amide bond. Requires careful control of pH to ensure imine formation without polymerizing the electron-rich thiophene.

Visualizing the Design Logic (JNK3 Inhibition)

The following diagram illustrates how this building block is transformed into a potent JNK3 inhibitor, highlighting the specific role of each structural component.

Caption: Transformation of the building block into a JNK3 inhibitor, mapping chemical moieties to biological binding sites.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Best for attaching complex carboxylic acids where epimerization or low yield is a concern.

Reagents:

-

Amine: this compound (1.0 equiv)

-

Carboxylic Acid: R-COOH (1.1 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: Anhydrous DMF

Step-by-Step:

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes. Logic: Pre-activation ensures the active ester is formed before the less nucleophilic pyrazole amine is introduced.

-

Addition: Dissolve the Pyrazole Amine (1.0 equiv) in a minimal amount of DMF. Add this solution dropwise to the activated acid mixture. Add the remaining DIPEA (1.5 equiv).

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.

-

Checkpoint: If the reaction stalls, heat to 50°C. The thiophene is stable at this temperature.

-

-

Work-up: Dilute with EtOAc. Wash effectively with saturated NaHCO₃ (2x), water (2x), and brine (1x). Note: DMF removal is critical; water washes must be thorough.

-

Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Urea Synthesis via Phenyl Chloroformate

Best for creating kinase inhibitor libraries without handling unstable isocyanates.

Reagents:

-

Amine: this compound (1.0 equiv)

-

Reagent: Phenyl chloroformate (1.05 equiv)

-

Partner Amine: R-NH₂ (1.2 equiv)

-

Base: Pyridine (2.0 equiv) or Et₃N

-

Solvent: DCM (Dichloromethane) or THF

Step-by-Step:

-

Carbamate Formation: Dissolve the Pyrazole Amine (1.0 equiv) and Pyridine (2.0 equiv) in anhydrous DCM at 0°C. Dropwise add Phenyl Chloroformate (1.05 equiv). Stir for 1 hour allowing to warm to RT.

-

Observation: A white precipitate (pyridine HCl) may form.

-

Validation: Check LC-MS for the formation of the phenyl carbamate intermediate.

-

-

Urea Coupling: Add the partner amine (R-NH₂, 1.2 equiv) directly to the reaction mixture. Add Et₃N (1.0 equiv) if the partner amine is a salt.

-

Reflux: Heat the mixture to 40°C (mild reflux) for 3–6 hours. The phenyl carbamate is a good leaving group but requires thermal energy to be displaced by the second amine.

-

Work-up: Wash with 1N HCl (to remove pyridine), then 1N NaOH (critical: to remove the phenol byproduct), then brine.

-

Result: High-purity urea derivative.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Amide Coupling | Pyrazole amine is weakly nucleophilic. | Switch from EDC/HOBt to HATU or T3P . Use Pyridine as solvent to act as both base and catalyst. |

| Thiophene Oxidation | Presence of peroxides in solvents or aggressive oxidants. | Use anhydrous, peroxide-free ether/THF. Avoid KMnO₄ or strong bleach in workups. |

| Regioselectivity (if alkylating) | N1 vs N2 tautomerism (if synthesizing the block). | N/A for this specific building block (already N1 substituted), but avoid strong acids that might cleave the N-C bond. |

| Catalyst Poisoning | Sulfur in thiophene binding to Pd/Pt. | In hydrogenation reactions (e.g., removing protecting groups), use specialized catalysts (e.g., Pd/C sulfided) or high catalyst loading. |

References

-

JNK3 Inhibitor Design: Zhang, T., et al. (2020).[2] "Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors." ACS Medicinal Chemistry Letters.

-

CDK2 Inhibitor Scaffolds: Lv, P.C., et al. (2010). "Design, synthesis and biological evaluation of pyrazole derivatives as potential CDK2 inhibitors." Bioorganic & Medicinal Chemistry Letters.

-

General Pyrazole Chemistry: Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews.

-

Kinase Binding Modes: Roskoski, R. (2016). "Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes." Pharmacological Research.

Sources

reaction conditions for functionalizing 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine

Application Note: Functionalization Strategies for 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine

Executive Summary

The scaffold This compound represents a "privileged structure" in medicinal chemistry, particularly for kinase inhibitor discovery (e.g., Janus kinase or Aurora kinase families). The 4-aminopyrazole core mimics the ATP-binding motif of adenine, while the thiophene tail provides a lipophilic vector for the hydrophobic back-pocket of enzyme active sites.

However, this molecule presents a dichotomy in reactivity: the 4-amino group is a robust nucleophile, but the thiophene moiety acts as a "soft" Lewis base that can poison transition metal catalysts (Pd/Pt) and is susceptible to oxidative degradation. This guide provides three field-validated protocols designed to maximize yield while preserving the integrity of the thiophene ring.

Chemical Reactivity Analysis

Before initiating synthesis, researchers must understand the electronic landscape of the substrate.

-

Primary Amine (N-4): The reaction center. It is electron-rich (nucleophilic) due to the donation from the pyrazole ring. It is less basic than an alkyl amine but significantly more nucleophilic than a typical aniline.

-

Thiophene Sulfur: A "soft" nucleophile. In Pd-catalyzed reactions, this sulfur can competitively bind to the metal center, arresting the catalytic cycle. Countermeasure: Use biaryl phosphine ligands (e.g., XPhos, BrettPhos) that create a steric wall, preventing sulfur coordination.

-

Methylene Bridge: The benzylic-like position connecting the rings. It is generally stable but can undergo radical oxidation to the ketone if exposed to peroxides or singlet oxygen.

Figure 1: Reactivity profile of the target scaffold.[1] Green indicates the desired reaction site; red and yellow indicate structural risks.

Protocol A: Amide Coupling (Acylation)

Target Application: Synthesis of ATP-mimetic kinase inhibitors.

Rationale: Acid chlorides are often too aggressive for this substrate, potentially causing side reactions at the thiophene or pyrazole C-5 position. We utilize HATU , which generates a reactive but selective O-acyl(azabenzotriazole) intermediate.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

Amine Substrate (1.0 equiv)

-

HATU (1.1 equiv)

-

DIPEA (Hunig’s Base) (3.0 equiv)

-

Solvent: Anhydrous DMF or DMAc (Dichloromethane is often poor for solubility of pyrazoles).

Step-by-Step Protocol:

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL). Add DIPEA (3.0 mmol) followed by HATU (1.1 mmol).

-

Observation: The solution should turn slightly yellow. Stir for 5 minutes to ensure formation of the activated ester.

-

-

Addition: Add this compound (1.0 mmol) in one portion.

-

Reaction: Stir at Room Temperature (25 °C) for 2–4 hours.

-

Note: Heating is rarely required and increases the risk of thiophene degradation.

-

-

Quench & Workup: Dilute with EtOAc (30 mL). Wash with saturated NaHCO₃ (2x), water (1x), and brine (1x).

-

Critical Step: The thiophene ring is lipophilic; ensure thorough washing to remove DMF, which can streak on columns.

-

-

Purification: Flash chromatography (0-10% MeOH in DCM).

Success Marker: Disappearance of the polar amine spot on TLC (usually R_f ~ 0.2 in 5% MeOH/DCM) and appearance of a less polar amide spot.

Protocol B: Buchwald-Hartwig Amination (N-Arylation)

Target Application: Expanding the core for diversity-oriented synthesis.

Rationale: Coupling this amine with aryl halides is challenging due to the thiophene's tendency to poison Palladium. We utilize BrettPhos Pd G3 , a precatalyst that activates rapidly and possesses a bulky ligand shell that excludes the thiophene sulfur from the Pd center.

Reagents:

-

Aryl Bromide/Chloride (1.0 equiv)

-

Amine Substrate (1.2 equiv)

-

Catalyst: BrettPhos Pd G3 (2–5 mol%)

-

Base: NaOtBu (Sodium tert-butoxide) (2.0 equiv) - Use Cs₂CO₃ if substrate has esters.

-

Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Protocol:

-

Degassing (Critical): Sparge the 1,4-Dioxane with Argon for 15 minutes prior to use. Oxygen promotes catalyst decomposition and thiophene oxidation.

-